2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a chemical compound that features a trifluoromethyl group, a pyridine ring, and a carboxamide group
Preparation Methods
The synthesis of 2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the carboxamide linkage. One common synthetic route involves the reaction of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 2-(trifluoromethyl)aniline under appropriate conditions to form the desired product. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.
Fluazifop-butyl: An agrochemical containing the trifluoromethyl group.
Pyroxsulam: A herbicide with a pyridine structure and trifluoromethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyridine ring, a carboxamide group, and both methoxyethoxy and trifluoromethyl substituents. These structural characteristics contribute to its lipophilicity and ability to interact with various biological targets, making it a candidate for further research in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyridine ring that enhances hydrogen bonding capabilities.
- A trifluoromethyl group that increases lipophilicity, facilitating cellular uptake.
- A methoxyethoxy group that may contribute to the compound's solubility and stability.
The mechanism of action for this compound primarily involves its interaction with specific receptors or enzymes. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the pyridine ring facilitates binding through hydrogen bonds and π-π interactions. This dual functionality allows the compound to modulate various biological pathways, particularly in cancer and microbial resistance contexts.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values for these cell lines have been reported in the micromolar range, indicating a promising level of activity .
Table 1: Summary of Biological Activities
Activity Type | Target Cell Lines | IC50 (μM) | Reference |
---|---|---|---|
Antimicrobial | Various bacterial strains | Not specified | |
Anticancer | MCF-7 | 0.65 | |
MEL-8 | 2.41 |
Case Studies
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound demonstrated significant apoptosis induction, as evidenced by flow cytometry assays. The mechanism involved increased expression of apoptotic markers such as p53 and caspase-3 cleavage .
- Microbial Resistance : Another investigation focused on the compound's efficacy against resistant bacterial strains. It was found to inhibit growth effectively, suggesting that modifications to enhance its antimicrobial properties could be beneficial in developing new therapeutic agents against resistant infections .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-13-5-3-2-4-12(13)16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWWPBEPCPDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.